molecular formula C17H18ClNO3S2 B11680648 (5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11680648
M. Wt: 383.9 g/mol
InChI Key: HUZUAVZJTJGLSE-ZSOIEALJSA-N
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Description

(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a thiazolidinone ring, a cyclohexyl group, and a chlorinated phenol moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Vanillin acetate

Uniqueness

Compared to similar compounds, (5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C17H18ClNO3S2

Molecular Weight

383.9 g/mol

IUPAC Name

(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H18ClNO3S2/c1-22-13-9-11(18)7-10(15(13)20)8-14-16(21)19(17(23)24-14)12-5-3-2-4-6-12/h7-9,12,20H,2-6H2,1H3/b14-8-

InChI Key

HUZUAVZJTJGLSE-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)N(C(=S)S2)C3CCCCC3)Cl

Origin of Product

United States

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